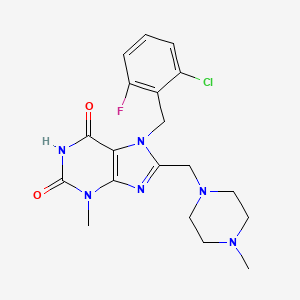

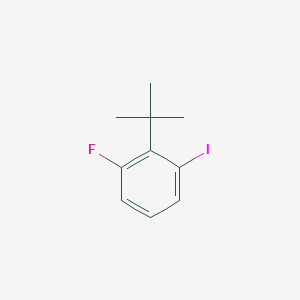

![molecular formula C14H25NO4 B2549140 2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azocan-5-yl]acetic acid CAS No. 2470440-33-4](/img/structure/B2549140.png)

2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azocan-5-yl]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azocan-5-yl]acetic acid, also known as MPAZAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of research. MPAZAA is a derivative of azocane, which is a six-membered heterocyclic compound that contains one nitrogen atom and one oxygen atom in the ring.

Scientific Research Applications

Safe Generation and Synthetic Utilization of Hydrazoic Acid

This research focuses on the synthesis of 5-substituted-1H-tetrazoles and N-(2-azidoethyl)acylamides using hydrazoic acid (HN3) generated in situ in a continuous flow reactor. Despite the explosive nature of HN3, the study demonstrates safe and efficient production of desired products, highlighting the potential for using similar approaches in synthesizing derivatives of 2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azocan-5-yl]acetic acid under controlled conditions (Gutmann et al., 2012).

NMR Study of Selected Oxocarboxylic Acid Oximes

This study presents 1H and 13C NMR spectroscopic analysis of oxocarboxylic acid oximes, examining the effects of intra- and intermolecular hydrogen bonding on chemical shifts. The research provides insights into the structural characterization of complex molecules, which could be applicable in studying the structure of 2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azocan-5-yl]acetic acid and its derivatives (Malek et al., 2004).

Synthesis of Amino Acid-Based Schiff Base Ligands

This work involves the synthesis of Schiff base ligands from amino acids, which are then reacted with metal ions to form complexes. These compounds were characterized and assessed for antioxidant and xanthine oxidase inhibitory activities, demonstrating the potential for developing bioactive molecules based on amino acid derivatives. This methodology could be explored for synthesizing and studying the biological activities of compounds related to 2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azocan-5-yl]acetic acid (Ikram et al., 2015).

Manganese(III)-Mediated Oxidative Annulation

This study describes the manganese(III)-mediated oxidative annulation of methylenecyclopropanes with 1,3-dicarbonyl compounds to produce 4,5-dihydrofuran derivatives. The research offers a glimpse into synthetic methodologies that could be applicable to the modification or synthesis of complex organic compounds, possibly including derivatives of 2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azocan-5-yl]acetic acid (Huang & Shi, 2005).

properties

IUPAC Name |

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azocan-5-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-8-4-6-11(7-5-9-15)10-12(16)17/h11H,4-10H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIUUPQXBYDPCHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(CCC1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azocan-5-yl]acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1,3-Benzodioxol-5-ylmethyl)-2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-morpholin-4-ylquinazolin-4-one](/img/structure/B2549057.png)

![(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(1H-indol-6-yl)methanone](/img/structure/B2549061.png)

![N-benzyl-2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2549062.png)

![1-[(1R,8S)-9-Azatricyclo[6.2.2.02,7]dodeca-2,4,6-trien-9-yl]-2-chloropropan-1-one](/img/structure/B2549065.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-6-nitro-2-oxochromene-3-carboxamide](/img/structure/B2549067.png)

![4-[1-(tert-Butoxycarbonyl)piperidin-4-ylcarbamoyl]benzoic acid](/img/structure/B2549069.png)

![5-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}thiophene-2-carboxylic acid](/img/structure/B2549072.png)

![3-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2549078.png)